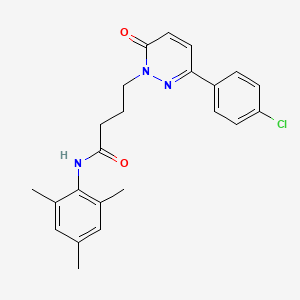

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide

Description

4-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-chlorophenyl group and a butanamide side chain terminating in a mesityl (2,4,6-trimethylphenyl) moiety.

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-15-13-16(2)23(17(3)14-15)25-21(28)5-4-12-27-22(29)11-10-20(26-27)18-6-8-19(24)9-7-18/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIGEHVONSVFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the mesitylbutanamide moiety. Key steps may include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

Attachment of the Mesitylbutanamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential interactions with biological targets, particularly in the context of cancer research. The pyridazinone ring is often associated with kinase inhibitors, which are crucial in the regulation of cell proliferation and survival.

Case Study: Kinase Inhibition

Research has indicated that compounds similar to 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide exhibit inhibitory effects on various kinases involved in cancer pathways. For instance, studies on related pyridazinone derivatives have shown promising results in inhibiting the activity of specific kinases like PI3K and mTOR, which are critical for tumor growth and metabolism .

Antimicrobial Activity

Preliminary studies have suggested that this compound may also possess antimicrobial properties. The presence of the chlorophenyl group enhances its interaction with microbial cell membranes.

Case Study: Antimicrobial Efficacy

In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Neurological Research

Emerging research indicates potential applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for further exploration in neurological disorders.

Case Study: Neuroprotective Effects

A recent study investigated the neuroprotective effects of similar pyridazinone compounds in models of Alzheimer's disease. Results showed that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology, suggesting a potential therapeutic role.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.

Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.

Disruption of Cellular Processes: Affecting key cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-chlorophenyl group in the target compound contrasts with electron-donating substituents (e.g., methoxy in ), which may alter electronic distribution and binding affinity.

Functional Group Diversity :

- Sulfonamide derivatives () exhibit higher polarity due to sulfonyl groups, whereas the target compound’s amide linkage balances lipophilicity and hydrogen-bonding capacity.

- The trifluoromethoxy group in enhances metabolic resistance and membrane permeability through fluorine’s inductive effects .

Pharmacological Implications (Inferred from Structural Data)

- Sulfonamide derivatives () are often associated with carbonic anhydrase or cyclooxygenase inhibition.

- Methoxy and chloro substituents () may enhance binding to aromatic residues in enzyme active sites.

- The mesityl group could reduce off-target interactions due to steric hindrance, a hypothesis supported by studies on bulky substituents in kinase inhibitors .

Biological Activity

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core structure, which is known for its biological relevance. The presence of a 4-chlorophenyl group and a mesitylbutanamide moiety enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 354.8 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN3O |

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazinone Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Chlorophenyl Group : Involves electrophilic aromatic substitution reactions.

- Attachment of the Mesitylbutanamide Moiety : Accomplished via amide bond formation using coupling reagents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their normal functions.

- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.

- Disruption of Cellular Processes : This includes effects on DNA replication or protein synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in oncology:

- Kinase Inhibition : Preliminary studies suggest potential interactions with various kinases involved in cancer progression. Kinases are critical regulators of cellular processes and their dysregulation is often linked to cancer.

- Anticancer Activity : Similar compounds with pyridazinone structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. For instance, compounds like 4CMB have shown activity in assays related to mutagenesis and DNA repair mechanisms .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Comparative Analysis with Other Compounds :

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide to improve yield and purity?

- Methodology :

- Use controlled copolymerization techniques with reagents like ammonium persulfate (APS) and dimethyldiallylammonium chloride (DMDAAC) to stabilize intermediates and reduce side reactions .

- Employ flow chemistry for precise reaction control, leveraging Omura-Sharma-Swern oxidation protocols to enhance reproducibility and scalability .

- Monitor reaction progress using HPLC (e.g., Chromolith or Purospher®STAR columns) to quantify intermediates and adjust stoichiometry in real time .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- Perform X-ray crystallography to resolve the pyridazinone and mesityl amide moieties, as demonstrated for structurally related N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine .

- Use NMR spectroscopy (¹H/¹³C) to verify substitution patterns, particularly the 4-chlorophenyl group (δ ~7.4 ppm for aromatic protons) and mesityl methyl protons (δ ~2.3 ppm) .

- Validate via HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (expected [M+H]⁺ ~450–470 Da, depending on substituents) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodology :

- Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or calorimetry, following protocols for pyridazine derivatives .

- Assess cellular permeability via Caco-2 cell monolayers, comparing results to reference compounds like pyrimidine carboxamides .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets such as kinases or GPCRs?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of homologous targets (e.g., Pfmrk kinase PDB: 3NSS) to identify key binding residues for the chlorophenyl and mesityl groups .

- Apply QSAR models to correlate substituent electronegativity (e.g., Cl vs. F) with activity, leveraging datasets from analogs like trifluoromethyl benzamides .

Q. What strategies resolve discrepancies in activity data across different cell lines or assay conditions?

- Methodology :

- Use Design of Experiments (DoE) to isolate variables (e.g., pH, serum concentration) affecting potency, as shown in flow-chemistry optimizations .

- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish target-specific effects from off-target toxicity .

Q. How can metabolic stability and degradation pathways be characterized for this compound?

- Methodology :

- Perform LC-MS/MS to identify phase I/II metabolites in liver microsomes, focusing on oxidation of the pyridazinone ring and hydrolysis of the amide bond .

- Compare in vitro-in vivo correlation (IVIVC) using rodent models, as applied to structurally similar spirocyclic amines .

Contradictory Data Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and formulation stability?

- Methodology :

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, noting the mesityl group’s hydrophobicity may require co-solvents (e.g., PEG-400) .

- Reference crystallographic data (e.g., Cambridge Structural Database) to correlate solid-state packing with solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.